molecular formula C11H16IN5O B13470239 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide

Cat. No.: B13470239
M. Wt: 361.18 g/mol
InChI Key: MDURKDZPLUIYQI-UHFFFAOYSA-N
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Description

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a morpholine ring, a triazole ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a substitution reaction, where a suitable morpholine derivative reacts with the triazole intermediate.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is added via an alkylation reaction, using an appropriate alkylating agent.

    Formation of the Hydroiodide Salt: The final step involves the formation of the hydroiodide salt by reacting the compound with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or prop-2-en-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development, particularly as an antifungal or antibacterial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16IN5O

Molecular Weight

361.18 g/mol

IUPAC Name

2-(5-morpholin-4-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)acetonitrile;hydroiodide

InChI

InChI=1S/C11H15N5O.HI/c1-2-5-16-10(3-4-12)13-14-11(16)15-6-8-17-9-7-15;/h2H,1,3,5-9H2;1H

InChI Key

MDURKDZPLUIYQI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1N2CCOCC2)CC#N.I

Origin of Product

United States

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